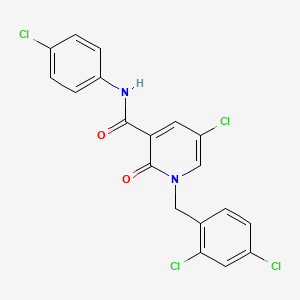
5-chloro-N-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H12Cl4N2O2 and its molecular weight is 442.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-chloro-N-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS: 242797-24-6) is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant tables.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C19H12Cl4N2O2
- Molecular Weight : 442.13 g/mol
Antiviral Activity
Recent studies have highlighted the antiviral properties of related compounds in the same chemical family. For instance, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues demonstrated potent activity against Human Adenovirus (HAdV). Compounds in this category exhibited selectivity indexes greater than 100 and low cytotoxicity, indicating potential therapeutic applications against viral infections .
Antibacterial Activity
The antibacterial efficacy of similar compounds has been documented in various studies. For example, synthesized derivatives with oxadiazole and piperidine moieties showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds displayed IC50 values significantly lower than the reference standard thiourea, indicating their potential as effective antibacterial agents .
Mechanistic Insights
The biological mechanisms underlying the activity of these compounds often involve interactions with specific biological targets:
- DNA Replication Inhibition : Some derivatives have been shown to interfere with viral DNA replication processes.
- Enzyme Inhibition : Compounds exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
Case Study 1: Antiviral Efficacy
A study focused on the antiviral efficacy of a related compound demonstrated that certain derivatives could inhibit HAdV replication through targeted mechanisms. The lead compound exhibited an IC50 value of 0.27 μM with minimal cytotoxicity (CC50 = 156.8 μM), suggesting a favorable therapeutic index for further development .
Case Study 2: Antibacterial Screening
In another study assessing antibacterial properties, several synthesized compounds were evaluated against multiple bacterial strains. The results indicated that specific derivatives achieved strong inhibitory effects with IC50 values ranging from 0.63 μM to 6.28 μM against various pathogens, highlighting their potential as new antibacterial agents .
Data Tables
| Activity Type | Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Antiviral | Compound 15 | 0.27 | 156.8 | >100 |
| Antibacterial | Compound A | 0.63 | Not reported | Not applicable |
| Antibacterial | Compound B | 2.14 | Not reported | Not applicable |
属性
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl4N2O2/c20-12-3-5-15(6-4-12)24-18(26)16-7-14(22)10-25(19(16)27)9-11-1-2-13(21)8-17(11)23/h1-8,10H,9H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIWQYQURRMHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














